

The Metabolic Journey of Ornidazole: A Technical Guide Using Labeled Isotopes

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Compound of Interest

Compound Name: *Ornidazole-13C2,15N2*

Cat. No.: *B15621826*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of the 5-nitroimidazole antimicrobial agent, Ornidazole, with a focus on studies employing labeled isotopes. By tracing the path of radiolabeled Ornidazole, researchers can gain a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for drug development and regulatory submission. This document provides a synthesis of key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and workflows.

Quantitative Analysis of Ornidazole Metabolism

The use of ¹⁴C-labeled Ornidazole has been instrumental in quantifying its excretion and metabolic pathways in humans. The following tables summarize the key quantitative data gathered from these pivotal studies.

Table 1: Excretion Balance of [¹⁴C]Ornidazole in Humans After a Single Oral Dose^{[1][2][3]}

Excretion Route	Percentage of Administered Dose Recovered (Mean)	Time Frame
Urine	63%	5 days
Feces	22%	5 days
Total Recovery	85%	5 days

Table 2: Profile of Ornidazole and its Metabolites in Human Urine[4][5]

Compound	Identity	Metabolic Reaction	Relative Abundance (% of dose in urine)
Ornidazole	Unchanged Drug	-	< 4%
M1	α -(chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol	Hydroxylation of the methyl group	Major
M4	3-(2-methyl-5-nitroimidazole-1-yl)-1,2-propanediol	Hydrolysis of the chloromethyl group	Major
Glucuronides	Ornidazole and metabolite conjugates	Glucuronidation	37.3% (Stereoselective)
M2	2-methyl-5-nitroimidazole	Side-chain cleavage	Minor
M3	N-(3-chloro-2-hydroxypropyl)acetamide	Imidazole ring cleavage	Minor
M5	Acetamide	Imidazole ring cleavage	Minor

Note: "Major" and "Minor" are used where precise percentages of the total dose were not available in the cited literature, but the metabolites were described as such.

Experimental Protocols

The following sections detail the methodologies for conducting a human mass balance study with radiolabeled Ornidazole and for the subsequent analysis of biological samples.

Human Mass Balance Study Protocol

This protocol outlines the key steps for a clinical study to determine the absorption, metabolism, and excretion of [14C]Ornidazole in healthy human subjects.

- Subject Recruitment and Dosing:
 - Enroll a cohort of healthy volunteers (typically 6-8 individuals) after obtaining informed consent.
 - Administer a single oral dose of Ornidazole containing a known amount of [14C]Ornidazole. The radioactive dose should be kept as low as reasonably achievable (ALARA).
- Sample Collection:
 - Collect urine and feces from each subject at predetermined intervals for a period of at least 5 days, or until the recovery of radioactivity is nearly complete (e.g., >90% of the administered dose).
 - Collect blood samples at various time points to characterize the pharmacokinetic profile of the parent drug and its metabolites.
- Sample Processing and Storage:
 - Measure and record the total volume of urine and the total weight of feces collected at each interval.
 - Homogenize feces to ensure uniformity before sampling.

- Store all samples frozen (e.g., at -20°C or -80°C) until analysis.

Sample Analysis Protocol

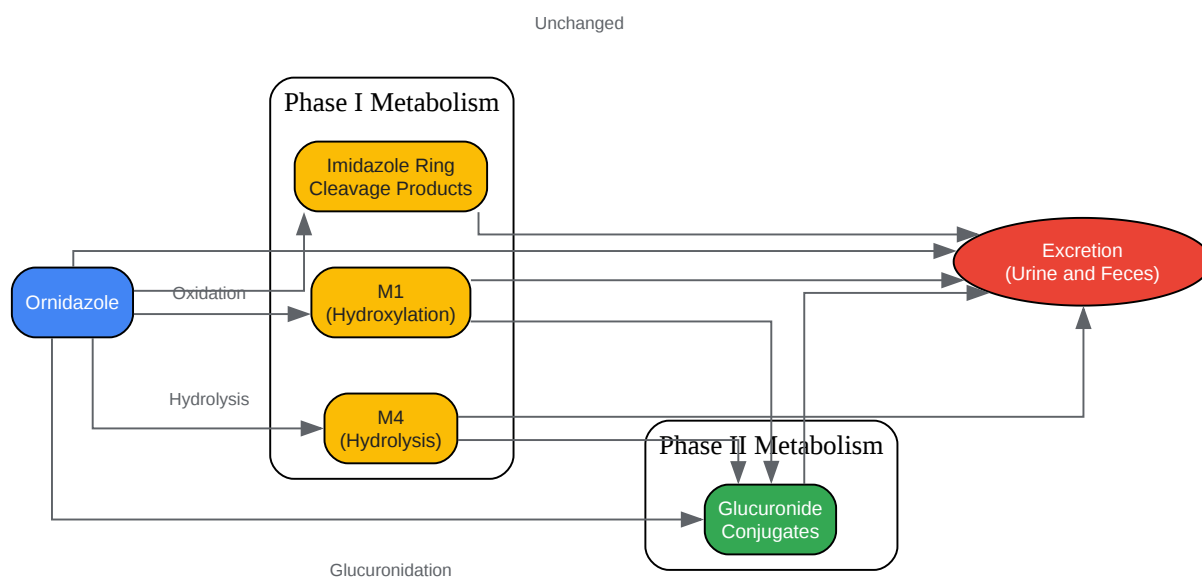
- Quantification of Total Radioactivity:
 - Use liquid scintillation counting to determine the total radioactivity in aliquots of plasma, urine, and homogenized feces.
 - Calculate the cumulative excretion of radioactivity in urine and feces as a percentage of the administered dose.
- Metabolite Profiling and Identification:
 - Sample Preparation:
 - Plasma: Perform protein precipitation by adding acetonitrile to the plasma samples. Centrifuge and collect the supernatant.
 - Urine: May be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup and concentration of analytes.
 - Feces: Perform liquid-liquid or solid-liquid extraction on the fecal homogenate to isolate the drug and its metabolites.
 - Chromatographic Separation:
 - Utilize High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) for the separation of Ornidazole and its metabolites.
 - A common column choice is a C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm). [\[6\]](#)
 - Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). [\[7\]](#)[\[8\]](#)
 - Detection and Identification:

- Couple the HPLC/UPLC system to a tandem mass spectrometer (MS/MS) for structural elucidation of metabolites.
- Use a radiodetector in-line with the chromatographic system to generate a radiochromatogram, which shows the distribution of radioactivity among the parent drug and its metabolites.
- Compare the retention times and mass spectra of the peaks in the radiochromatogram with those of reference standards (if available) to confirm the identity of the metabolites.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the metabolic fate of Ornidazole and the experimental workflow for its study.

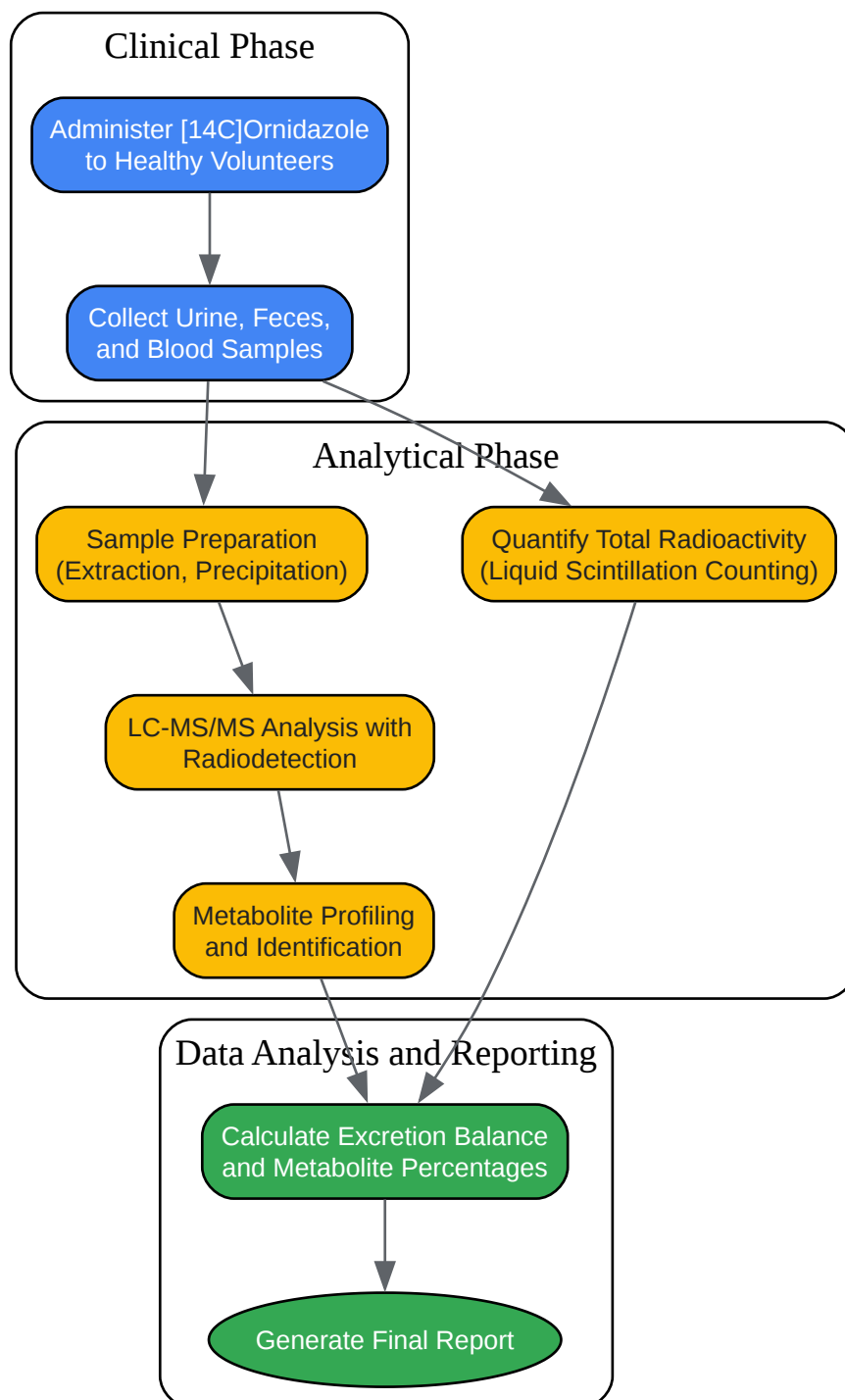
Metabolic Pathways of Ornidazole



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Caption: Metabolic pathways of Ornidazole.

Experimental Workflow for a Human Mass Balance Study



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Caption: Experimental workflow for Ornidazole ADME studies.

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